Dhdps-IN-1

Description

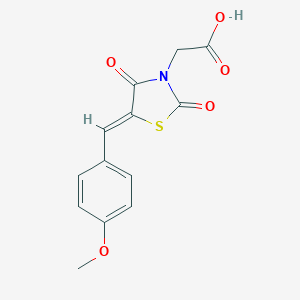

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO5S |

|---|---|

Molecular Weight |

293.30 g/mol |

IUPAC Name |

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C13H11NO5S/c1-19-9-4-2-8(3-5-9)6-10-12(17)14(7-11(15)16)13(18)20-10/h2-6H,7H2,1H3,(H,15,16)/b10-6- |

InChI Key |

VMHLNIJHJPIPKG-POHAHGRESA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Allosteric Inhibition of Dihydrodipicolinate Synthase by Dhdps-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of Dhdps-IN-1, a recently identified inhibitor of Dihydrodipicolinate Synthase (DHDPS). This enzyme is a critical component in the lysine biosynthesis pathway of bacteria and plants, making it a promising target for the development of novel antibacterial and herbicidal agents.

Core Mechanism of Action: Allosteric Inhibition

This compound is a member of the 2,4-thiazolidinedione class of compounds. Extensive research on analogous compounds from the same series has revealed a novel allosteric mechanism of inhibition. Unlike the natural feedback inhibitor L-lysine, which binds to a well-characterized allosteric site, this compound and its analogues target a distinct and previously unexplored allosteric pocket on the DHDPS enzyme.

Binding of this compound to this novel pocket induces a conformational change in the enzyme, which in turn disrupts its catalytic activity. This mode of action is particularly significant as it presents an alternative strategy to overcome potential resistance mechanisms that might arise from mutations in the active site or the traditional lysine allosteric site. While the precise conformational changes induced by this compound are yet to be fully elucidated, the available data strongly supports an allosteric mode of inhibition.

The Lysine Biosynthesis Pathway and the Role of DHDPS

This compound disrupts the diaminopimelate (DAP) pathway, which is essential for the synthesis of L-lysine in prokaryotes and plants. DHDPS catalyzes the first committed step in this pathway: the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). The inhibition of DHDPS effectively blocks the entire downstream pathway, leading to lysine auxotrophy and ultimately, cell death.

Quantitative Data on Inhibitory Activity

This compound has been identified as a potent inhibitor of DHDPS. The following table summarizes the available quantitative data for its inhibitory activity. It is important to note that the specific isoform of the DHDPS enzyme and the precise experimental conditions for the IC50 determination are detailed in the primary research article by Christoff et al. (2021), which was not fully accessible at the time of this review.

| Compound | Target | IC50 (µM) | Notes |

| This compound | DHDPS | 39 | Data obtained from MedChemExpress, referencing Christoff et al. (2021). The specific DHDPS enzyme (e.g., from E. coli or A. thaliana) is not specified in this source. |

Experimental Protocols

The determination of the inhibitory activity of compounds against DHDPS is typically performed using a coupled enzyme assay. This assay links the activity of DHDPS to a secondary enzyme, Dihydrodipicolinate Reductase (DHDPR), whose activity can be conveniently monitored spectrophotometrically. While the specific protocol for the determination of the IC50 of this compound is detailed in the primary literature, a representative protocol for a DHDPS-DHDPR coupled assay is provided below.

Representative DHDPS-DHDPR Coupled Enzyme Assay Protocol

1. Principle:

The product of the DHDPS-catalyzed reaction, HTPA, is immediately reduced by DHDPR in the presence of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHDPS activity.

2. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 mM TCEP.

-

Enzymes: Purified recombinant DHDPS and DHDPR.

-

Substrates:

-

Sodium Pyruvate solution (e.g., 50 mM stock).

-

(S)-Aspartate-β-semialdehyde (ASA) solution (e.g., 10 mM stock).

-

-

Cofactor: NADPH solution (e.g., 10 mM stock).

-

Inhibitor: this compound dissolved in DMSO (various concentrations).

-

Control: DMSO (for baseline activity).

3. Assay Procedure:

-

Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixtures containing Assay Buffer, a fixed concentration of DHDPS, a fixed concentration of DHDPR, a fixed concentration of NADPH, and varying concentrations of the inhibitor (this compound) or DMSO control.

-

Pre-incubation: Pre-incubate the reaction mixtures at a constant temperature (e.g., 30°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to DHDPS.

-

Reaction Initiation: Initiate the enzymatic reaction by the addition of the substrates, pyruvate and ASA.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

-

Normalize the velocities of the inhibitor-treated wells to the DMSO control to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound represents a promising lead compound for the development of novel antibacterial and herbicidal agents due to its potent, allosteric inhibition of DHDPS. Its unique mechanism of action, targeting a novel allosteric site, offers a potential advantage in overcoming existing and future resistance mechanisms. Further research, including detailed structural studies of the this compound-DHDPS complex and in vivo efficacy studies, will be crucial in advancing this compound and its analogues towards practical applications.

Dhdps-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and preliminary characterization of Dhdps-IN-1, a novel inhibitor of Dihydrodipicolinate Synthase (DHDPS). The information is intended for researchers in the fields of antibacterial and herbicide development, as well as other drug discovery professionals.

Introduction: Targeting the Lysine Biosynthesis Pathway

Dihydrodipicolinate synthase (DHDPS) is a critical enzyme in the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of L-lysine in bacteria and plants.[1] This pathway is absent in mammals, making DHDPS an attractive and promising target for the development of novel antibacterial agents and herbicides with potentially low toxicity.[2] The enzyme catalyzes the first committed step in this pathway: the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] Inhibition of DHDPS disrupts the production of lysine, an essential component for bacterial cell wall synthesis and protein synthesis, ultimately leading to bacterial cell death.

Discovery of this compound

This compound was identified through a systematic exploration of 2,4-thiazolidinediones and related heterocyclic compounds as potential DHDPS inhibitors. Its discovery was part of a broader study that synthesized and evaluated over 50 analogues to establish a comprehensive structure-activity relationship (SAR) for this class of compounds against E. coli DHDPS.[4] this compound, also referred to as compound 8 in the primary literature, emerged from this screening as a notable inhibitor of the DHDPS enzyme.[5]

The discovery workflow for this compound and its analogues is depicted below.

Figure 1: Discovery Workflow for this compound

Synthesis of this compound

This compound belongs to the 2,4-thiazolidinedione class of heterocyclic compounds. While the specific, detailed synthesis protocol for this compound (compound 8) requires access to the primary publication by Christoff et al., the general synthesis of 2,4-thiazolidinedione derivatives is well-established and typically involves a Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as 2,4-thiazolidinedione, in the presence of a basic catalyst.

A general synthetic scheme for this class of compounds is presented below.

Figure 2: General Synthesis of 5-Arylidene-2,4-thiazolidinediones

Quantitative Data

This compound has been characterized by its half-maximal inhibitory concentration (IC50), which quantifies the amount of the substance needed to inhibit a biological process by half.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | DHDPS | 39 | Rebecca M Christoff, et al. Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase. Bioorg Med Chem. 2021 Dec 15;52:116518.[5] |

Experimental Protocols

The inhibitory activity of this compound against DHDPS was likely determined using one of two standard enzyme assays: the DHDPS-DHDPR coupled assay or the o-aminobenzaldehyde (o-ABA) colorimetric assay.

DHDPS-DHDPR Coupled Assay

This continuous assay measures the activity of DHDPS by coupling the reaction to the subsequent enzyme in the pathway, dihydrodipicolinate reductase (DHDPR). The DHDPR-catalyzed reduction of the DHDPS product is accompanied by the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing known concentrations of the DHDPS enzyme, an excess of DHDPR, and the cofactor NADPH.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with solvent only is also prepared.

-

Incubation: The enzyme and inhibitor are pre-incubated for a set period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrates, pyruvate and (S)-aspartate-β-semialdehyde (ASA).

-

Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.

-

IC50 Determination: The initial velocities are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

The workflow for this assay is illustrated below.

Figure 3: DHDPS-DHDPR Coupled Assay Workflow

o-ABA Colorimetric Assay

This discontinuous assay measures the formation of the DHDPS product, which, after acid treatment, forms a colored adduct with o-aminobenzaldehyde (o-ABA) that can be quantified by measuring the absorbance at 520-540 nm.[1]

Protocol:

-

Reaction Setup: Reactions are set up with DHDPS, pyruvate, and varying concentrations of this compound.

-

Reaction Initiation and Incubation: The reaction is started by adding ASA and incubated at a controlled temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 15 minutes).[1][6]

-

Reaction Termination: The reaction is stopped by the addition of an acid, such as HCl or trichloroacetic acid (TCA).[1][6]

-

Color Development: o-ABA solution is added, and the mixture is incubated to allow for the formation of the colored adduct.

-

Measurement: The absorbance of the resulting solution is measured at 520-540 nm.

-

IC50 Calculation: The absorbance values are used to calculate the percent inhibition at each concentration of this compound, and the IC50 is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action: The Lysine Biosynthesis Pathway

This compound exerts its effect by inhibiting DHDPS, the first and rate-limiting enzyme in the lysine biosynthesis pathway. This pathway is a branch of the aspartate family of amino acid biosynthesis pathways.

The simplified lysine biosynthesis pathway is shown below, highlighting the role of DHDPS.

References

- 1. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pursuing DHDPS: an enzyme of unrealised potential as a novel antibacterial target - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Dihydrodipicolinate Synthase (DHDPS) in Lysine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Enzyme in the Diaminopimelate Pathway, Highlighting its Mechanism, Regulation, and Therapeutic Potential.

Abstract

L-lysine, an essential amino acid for animals, is synthesized in bacteria, archaea, plants, and fungi through distinct metabolic routes. The diaminopimelate (DAP) pathway, prevalent in prokaryotes and plants, is of particular interest to the scientific community as it harbors unique enzymatic targets absent in mammals.[1][2] Central to this pathway is dihydrodipicolinate synthase (DHDPS), an enzyme that catalyzes the first committed step in lysine biosynthesis.[3][4] This technical guide provides a comprehensive overview of the pivotal role of DHDPS, detailing its catalytic mechanism, allosteric regulation, and its standing as a promising target for the development of novel antibiotics and herbicides. The guide further presents a compilation of quantitative kinetic data, detailed experimental protocols for enzyme characterization and inhibitor screening, and visual representations of the underlying biochemical and experimental frameworks.

Introduction: The Lysine Biosynthesis Pathway and the Significance of DHDPS

Lysine can be synthesized through two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway.[2] The DAP pathway, the focus of this guide, is initiated from aspartate and is crucial for the synthesis of not only lysine but also meso-diaminopimelate (meso-DAP), a vital component of the peptidoglycan cell wall in most bacteria.[4] The absence of the DAP pathway in mammals makes its constituent enzymes, including DHDPS, highly attractive targets for the development of selective antimicrobial agents with potentially low host toxicity.[5]

DHDPS (EC 4.3.3.7) catalyzes the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[5] This reaction represents the primary regulatory checkpoint and the rate-limiting step in the lysine biosynthetic pathway in many organisms.[2]

Catalytic Mechanism and Enzyme Structure

The catalytic mechanism of DHDPS has been extensively studied and is understood to proceed via a ping-pong kinetic mechanism.[2] The reaction is initiated by the binding of pyruvate to the enzyme's active site, where it forms a Schiff base with a conserved lysine residue (Lys161 in E. coli).[5] Following the release of a water molecule, the second substrate, ASA, binds and condenses with the pyruvate-enamine intermediate to form the cyclic product, HTPA.[2]

Structurally, DHDPS is typically a homotetrameric protein, with each monomer consisting of an (α/β)8 barrel fold.[1] The active site is located at the interface of two monomers, forming a "tight dimer." The arrangement of these dimers to form the functional tetramer can differ between bacterial and plant enzymes.[1]

Allosteric Regulation of DHDPS Activity

In many bacteria and plants, DHDPS activity is allosterically regulated by the end-product of the pathway, L-lysine.[4][6] This feedback inhibition provides a crucial mechanism for controlling the metabolic flux towards lysine synthesis. The allosteric binding site for lysine is distinct from the active site and is located at the interface between the tight dimers.[7] The binding of lysine induces conformational changes that are transmitted to the active site, leading to a decrease in enzyme activity.[4] The sensitivity of DHDPS to lysine inhibition varies significantly between different species.[8]

DHDPS as a Target for Drug Development

The essentiality of the DAP pathway for bacterial survival and its absence in mammals make DHDPS a prime target for the development of novel antibiotics.[9] Similarly, as this pathway is also present in plants, inhibitors of DHDPS have the potential to be developed as herbicides.[10] Significant research efforts are focused on the design and synthesis of potent and selective inhibitors of DHDPS.

Quantitative Data on DHDPS Kinetics and Inhibition

The following tables summarize key quantitative data for DHDPS from various organisms, providing a comparative overview of their kinetic properties and sensitivity to inhibitors.

Table 1: Kinetic Parameters of Dihydrodipicolinate Synthase (DHDPS) from Various Organisms

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Escherichia coli | Pyruvate | 0.072 ± 0.011 | - | [2] |

| L-Aspartate-β-semialdehyde | - | - | ||

| Triticum aestivum | Pyruvate | 0.45 | 56 | |

| L-Aspartate-β-semialdehyde | 0.07 | [1] | ||

| Arabidopsis thaliana (At-DHDPS2) | Pyruvate | 1.0 ± 0.1 | 93 ± 5 | |

| (S)-Aspartate-β-semialdehyde | 0.09 ± 0.01 | [11] | ||

| Vitis vinifera | Pyruvate | 1.02 | 45 | [12] |

| (S)-Aspartate-β-semialdehyde | 0.180 | [12] | ||

| Bacillus anthracis | Pyruvate | 0.595 ± 0.05 | - | [13] |

Table 2: Inhibition Constants (Ki and IC50) for DHDPS Inhibitors

| Inhibitor | Organism | Inhibition Type | Ki (mM) | IC50 (µM) | Reference |

| L-Lysine | Escherichia coli (pH 8) | Allosteric | ~0.3 | - | [6][7] |

| L-Lysine | Escherichia coli (pH 5.7) | Allosteric | ~5 | - | [6] |

| L-Lysine | Triticum aestivum | Feedback | - | 33 | [1] |

| (S)-2-Bromopropionate | Escherichia coli | Competitive (vs. Pyruvate) | ~8 | - | [3] |

| 2,4-Oxo-pentanoic acid (Acetopyruvate) | Escherichia coli | Competitive (vs. Pyruvate) | 0.02 (initial), 0.0014 (final) | - | [2] |

| DHDPS-IN-1 | - | - | - | 39 | [10] |

| Piperidine-2,6-dicarboxylate derivatives | - | Non-competitive | - | Weak-moderate inhibition | [14] |

| Pyridine-2,6-dicarboxylic acid N-oxide | - | Non-competitive | - | Good inhibition | [15] |

| Pyridine-2,6-dinitrile | - | Non-competitive | - | Good inhibition | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of DHDPS.

DHDPS Enzyme Activity Assays

Two common methods for assaying DHDPS activity are the coupled spectrophotometric assay and the colorimetric o-aminobenzaldehyde (o-ABA) assay.

6.1.1. Coupled Spectrophotometric Assay

This continuous assay measures the DHDPS-catalyzed reaction by coupling the production of its product to a subsequent reaction catalyzed by dihydrodipicolinate reductase (DHDPR), which involves the oxidation of NAD(P)H. The decrease in absorbance at 340 nm is monitored.

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

Pyruvate solution (e.g., 35 mM).

-

L-Aspartate-β-semialdehyde (L-ASA) solution (e.g., 2 mM).

-

NAD(P)H solution (e.g., 0.2 mM).

-

Purified DHDPR (in excess).

-

Purified DHDPS.

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer, pyruvate, L-ASA, NAD(P)H, and DHDPR.

-

Incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of DHDPS.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).[3]

-

6.1.2. Colorimetric o-Aminobenzaldehyde (o-ABA) Assay

This endpoint assay is based on the reaction of the DHDPS product, which under acidic conditions, reacts with o-ABA to form a colored adduct that can be quantified spectrophotometrically.

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

Pyruvate solution (e.g., 35 mM).

-

L-ASA solution (e.g., 2 mM).

-

Purified DHDPS.

-

o-Aminobenzaldehyde (o-ABA) solution (e.g., 0.5 mg/35 µl in ethanol).

-

Stopping solution: e.g., 12% Trichloroacetic acid (TCA).

-

-

Procedure:

-

Combine the assay buffer, pyruvate, L-ASA, and DHDPS in a microcentrifuge tube.

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).

-

Stop the reaction by adding the stopping solution (TCA).

-

Add the o-ABA solution and incubate in the dark to allow for color development.

-

Measure the absorbance at 520 nm.

-

A standard curve using known concentrations of the product should be generated to quantify the amount of product formed.[13]

-

High-Throughput Screening (HTS) for DHDPS Inhibitors

The colorimetric o-ABA assay is particularly well-suited for adaptation to a high-throughput format for screening chemical libraries for DHDPS inhibitors.

-

Procedure:

-

In a multi-well plate (e.g., 96- or 384-well), add the assay buffer, pyruvate, and L-ASA to each well.

-

Add the test compounds from a chemical library to individual wells (a single concentration is typically used for primary screening). Include positive (known inhibitor) and negative (no inhibitor) controls.

-

Initiate the reaction by adding DHDPS to all wells.

-

Incubate the plate at the optimal temperature for a fixed time.

-

Stop the reaction and develop the color as described in the colorimetric assay protocol.

-

Read the absorbance of each well using a plate reader.

-

Identify "hits" as compounds that cause a significant reduction in absorbance compared to the negative control. Hits are then subjected to secondary screening and dose-response analysis to determine their potency (e.g., IC50).[13]

-

Crystallography of DHDPS

Determining the three-dimensional structure of DHDPS, both in its apo form and in complex with substrates, inhibitors, or allosteric regulators, is crucial for understanding its mechanism and for structure-based drug design.

-

Protein Expression and Purification:

-

Clone the gene encoding DHDPS into a suitable expression vector (e.g., pET vector with a His-tag).

-

Express the protein in a suitable host, such as E. coli BL21(DE3) cells.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous protein sample.

-

-

Crystallization:

-

Screen for crystallization conditions using commercially available screens (e.g., JCSG+, PACT) via vapor diffusion (sitting or hanging drop) at different temperatures.

-

Optimize promising crystallization conditions by varying the concentrations of the precipitant, buffer pH, and salt.

-

For co-crystallization with ligands, incubate the purified protein with a molar excess of the ligand before setting up the crystallization drops. Alternatively, crystals of the apo-enzyme can be soaked in a solution containing the ligand.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals (e.g., by soaking in a solution containing glycerol or ethylene glycol) and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the structure and analyze the interactions between the protein and any bound ligands.

-

Visualizations

The following diagrams illustrate the lysine biosynthesis pathway, the catalytic mechanism of DHDPS, and a typical experimental workflow for inhibitor screening.

Figure 1: The Diaminopimelate (DAP) pathway for lysine biosynthesis.

Figure 2: Catalytic mechanism of DHDPS.

Figure 3: Workflow for DHDPS inhibitor screening.

Conclusion

Dihydrodipicolinate synthase stands as a cornerstone of the lysine biosynthesis pathway in a wide range of organisms, yet its absence in mammals elevates its status as a highly promising target for therapeutic and agricultural applications. A thorough understanding of its biochemical and structural properties, as detailed in this guide, is paramount for the rational design of novel inhibitors. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers dedicated to unraveling the complexities of this essential enzyme and harnessing its potential for the development of new generations of antibiotics and herbicides. The continued exploration of DHDPS from diverse species will undoubtedly unveil further intricacies of its regulation and catalytic prowess, paving the way for innovative strategies to combat infectious diseases and enhance crop production.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural, kinetic and computational investigation of Vitis vinifera DHDPS reveals new insight into the mechanism of lysine-mediated allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dihydrodipicolinate synthase from Campylobacter jejuni: kinetic mechanism of cooperative allosteric inhibition and inhibitor-induced substrate cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Heterocyclic inhibitors of dihydrodipicolinate synthase are not competitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Testing of Inhibitors of Dihydrodipicolinate Synthase - Enlighten Theses [theses.gla.ac.uk]

Dhdps-IN-1: A Technical Guide to a Novel Herbicidal Agent Targeting Lysine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating challenge of herbicide-resistant weeds necessitates the discovery and development of herbicides with novel modes of action. The lysine biosynthesis pathway, essential for plant growth and absent in mammals, presents a promising target for the development of safe and effective herbicides. This technical guide details the core science behind Dhdps-IN-1, a representative of a new class of herbicidal agents that target dihydrodipicolinate synthase (DHDPS), the first and rate-limiting enzyme in this pathway. This document provides an in-depth overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Introduction: The Rationale for Targeting DHDPS

The diaminopimelate (DAP) pathway is the exclusive route for lysine biosynthesis in plants and bacteria.[1] Dihydrodipicolinate synthase (DHDPS) catalyzes the initial condensation reaction between L-aspartate semialdehyde (ASA) and pyruvate to form (4S)−4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[2][3] As the first committed step in the pathway, DHDPS is a critical control point. Its inhibition leads to a depletion of lysine, an essential amino acid for protein synthesis, ultimately resulting in plant growth arrest and death. The absence of this pathway in animals suggests that inhibitors of plant DHDPS are likely to have low toxicity in mammals, a desirable characteristic for a commercial herbicide.[1] The emergence of weed resistance to widely used herbicides like glyphosate and chlorsulfuron further underscores the urgent need for new herbicidal modes of action, a need that DHDPS inhibitors are poised to address.[1][2][3]

Mechanism of Action of this compound

This compound belongs to a class of inhibitors identified through high-throughput screening that exhibit a novel mechanism of action. Unlike substrate analogs that compete for the active site, these inhibitors bind to a newly identified allosteric pocket within the DHDPS enzyme.[2][3] This binding site is highly conserved across various plant species, suggesting the potential for broad-spectrum herbicidal activity.[2][3] The allosteric inhibition mechanism means that this compound does not compete with the natural substrates of the enzyme, which could be advantageous in overcoming potential resistance mechanisms involving substrate overproduction.

Interestingly, a lead compound from this class, (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2), has been shown to be a dual-target inhibitor, also affecting the subsequent enzyme in the pathway, dihydrodipicolinate reductase (DHDPR).[4] This multi-target action could potentially enhance its herbicidal efficacy and reduce the likelihood of resistance development.[4]

Signaling Pathway: Lysine Biosynthesis and Inhibition

The following diagram illustrates the diaminopimelate (DAP) pathway for lysine biosynthesis in plants and the point of inhibition by this compound.

References

Technical Guide: Antibacterial Spectrum of Activity for the DHDPS Inhibitor, Dhdps-IN-1

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for a novel dihydrodipicolinate synthase (DHDPS) inhibitor, designated Dhdps-IN-1. This document details the compound's mechanism of action, quantitative antibacterial efficacy, and the experimental protocols utilized for its evaluation.

Introduction: The Rationale for Targeting DHDPS

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The lysine biosynthetic pathway is an attractive target as it is essential for bacteria but absent in humans.[1] Lysine and its precursor, meso-diaminopimelate (m-DAP), are crucial components of the bacterial cell wall.[2][3] Specifically, m-DAP is a key cross-linking amino acid in the peptidoglycan of most Gram-negative bacteria, while lysine serves this role in most Gram-positive bacteria.[3]

Dihydrodipicolinate synthase (DHDPS) catalyzes the first committed step in the diaminopimelate (DAP) pathway of lysine biosynthesis.[1][4] This enzyme facilitates the condensation of (S)-aspartate-β-semialdehyde and pyruvate.[5] Its essentiality for bacterial growth makes it a promising target for new antibiotics.[6][7][8] this compound is a novel investigational inhibitor of this critical enzyme.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting DHDPS, thereby blocking the synthesis of lysine and m-DAP. This disruption of the DAP pathway compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[9]

The inhibitory action of this compound on DHDPS initiates a cascade that ultimately proves lethal to the bacterium. The logical progression from enzyme inhibition to cell death is outlined below.

Quantitative Antibacterial Spectrum of this compound

The antibacterial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For context, data for PMSH, a known DHDPS inhibitor with activity against Acinetobacter baumannii, is included.[7]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | Type | This compound MIC (µg/mL) | PMSH MIC (µg/mL)[7] |

| Staphylococcus aureus ATCC 29213 | Positive | MSSA | 8 | Not Reported |

| Staphylococcus aureus BAA-1717 | Positive | MRSA | 16 | Not Reported |

| Enterococcus faecalis ATCC 29212 | Positive | VSE | 16 | Not Reported |

| Streptococcus pneumoniae ATCC 49619 | Positive | - | 4 | Not Reported |

| Escherichia coli ATCC 25922 | Negative | - | 32 | 64-128 |

| Klebsiella pneumoniae ATCC 13883 | Negative | - | 32 | Not Reported |

| Pseudomonas aeruginosa ATCC 27853 | Negative | - | 64 | 64 |

| Acinetobacter baumannii ATCC 19606 | Negative | - | 8 | 8-16 |

| Acinetobacter baumannii (MDR Clinical Isolate) | Negative | MDR | 8 | 8-16 |

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VSE: Vancomycin-Susceptible Enterococcus; MDR: Multi-Drug Resistant.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |

| Streptococcus pneumoniae ATCC 49619 | 4 | 8 | 2 | Bactericidal |

| Escherichia coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |

| Acinetobacter baumannii ATCC 19606 | 8 | 16 | 2 | Bactericidal |

Experimental Protocols

The following protocols were used to determine the MIC and MBC values.

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[10][11]

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB).

-

The culture is incubated at 37°C until it reaches the exponential growth phase (equivalent to a 0.5 McFarland turbidity standard).

-

The bacterial suspension is then diluted in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11][12]

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are made in MHB in a 96-well microtiter plate to achieve a range of final concentrations.[10]

-

-

Inoculation and Incubation:

-

An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

The final volume in each well is typically 100-200 µL.

-

Positive (bacteria in broth without inhibitor) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.[11]

-

-

Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (i.e., the first clear well).[10]

-

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC Wells:

-

Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the clear wells at and above the MIC.

-

This aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

-

-

Incubation and Determination of MBC:

-

The agar plates are incubated at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Summary and Conclusions

The novel DHDPS inhibitor, this compound, demonstrates promising antibacterial activity against a range of bacterial pathogens. It exhibits potent, bactericidal activity against key Gram-positive organisms like S. aureus and S. pneumoniae, as well as the high-priority Gram-negative pathogen A. baumannii, including multi-drug resistant strains. The activity against other Gram-negative bacteria such as E. coli and P. aeruginosa is more moderate and appears to be bacteriostatic at the concentrations tested.

The data presented in this guide establish this compound as a valid candidate for further preclinical development. Its targeted mechanism of action, inhibiting an essential and unexploited bacterial pathway, represents a significant step forward in the search for new classes of antibiotics. Future studies will focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy in in vivo models of infection.

References

- 1. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eolss.net [eolss.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Dihydrodipicolinate synthase from Campylobacter jejuni: kinetic mechanism of cooperative allosteric inhibition and inhibitor-induced substrate cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Pursuing DHDPS: an enzyme of unrealised potential as a novel antibacterial target - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]

- 10. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzyme Kinetics of Dihydrodipicolinate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodipicolinate synthase (DHDPS), EC 4.3.3.7, is a critical enzyme found in bacteria and plants, where it catalyzes the first committed step in the biosynthesis of L-lysine.[1][2][3][4] This pathway, absent in mammals, makes DHDPS an attractive target for the development of novel antibiotics and herbicides.[3][5] The enzyme facilitates the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] The reaction is a key regulatory point in the lysine biosynthetic pathway, primarily through allosteric feedback inhibition by the final product, L-lysine.[6][7][8][9] A thorough understanding of the kinetic properties of DHDPS is therefore paramount for the rational design of effective inhibitors. This guide provides a comprehensive overview of the enzyme kinetics of DHDPS, including its reaction mechanism, kinetic parameters, inhibition profiles, and the experimental protocols used for its characterization.

Reaction Mechanism and Catalytic Cycle

DHDPS from Escherichia coli has been extensively studied and is known to operate through a Ping Pong Bi-Bi kinetic mechanism.[6][7][9][10][11] In this mechanism, the first substrate, pyruvate, binds to the enzyme and forms a Schiff base with a conserved lysine residue in the active site (Lys-161 in E. coli).[9][11] This is followed by the release of a water molecule. Subsequently, the second substrate, ASA, binds to the enzyme-pyruvate complex, and through a series of condensation and cyclization reactions, the product HTPA is formed and released.

Interestingly, the kinetic mechanism of E. coli DHDPS is pH-dependent. At a higher pH of 8.0, the enzyme exhibits a classic Ping Pong mechanism.[6][7] However, at a lower pH of 5.7, the mechanism shifts to a sequential ordered mechanism, where pyruvate must bind before ASA.[6][7][12] This change is attributed to the protonation state of an enamine intermediate.[6][7]

The catalytic cycle can be visualized as follows:

Caption: A simplified diagram of the Ping Pong Bi-Bi kinetic mechanism of DHDPS.

Allosteric Regulation by L-Lysine

DHDPS is subject to allosteric feedback inhibition by L-lysine, the end-product of the biosynthetic pathway.[1][6][7][9] This regulation allows the cell to control the flux of metabolites through the pathway. The inhibition by lysine is typically partial, meaning that even at saturating concentrations of the inhibitor, some residual enzyme activity remains (approximately 10% in E. coli DHDPS).[6][7][9] The allosteric binding site for lysine is distinct from the active site and is located at the interface between the tight dimers of the tetrameric enzyme.[9][13]

The nature of lysine inhibition can vary depending on the organism and the experimental conditions. For E. coli DHDPS at pH 8.0, lysine acts as an allosteric inhibitor that binds to the modified enzyme form (F) in the Ping Pong cycle.[6][7] In contrast, at a lower pH, lysine appears to bind to the free enzyme.[6][7] Studies on DHDPS from Campylobacter jejuni have shown that lysine is an uncompetitive partial inhibitor with respect to pyruvate and a mixed partial inhibitor with respect to ASA.[14]

The following diagram illustrates the lysine biosynthesis pathway and the feedback inhibition of DHDPS:

Caption: Overview of the DHDPS-catalyzed reaction and its feedback inhibition by L-lysine.

Quantitative Kinetic Data

The kinetic parameters of DHDPS have been determined for the enzyme from various sources. The following tables summarize some of the key quantitative data reported in the literature.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocity (Vmax)

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol·s⁻¹·mg⁻¹) | Conditions | Reference(s) |

| Escherichia coli | Pyruvate | 0.57 | - | - | [11] |

| Escherichia coli | DL-ASA | 0.55 | - | - | [11] |

| Escherichia coli | Pyruvate | 0.072 | - | pH 7.0 | [9] |

| Thermotoga maritima | Pyruvate | 0.053 (±0.006) | 1.01 | - | [15] |

| Thermotoga maritima | (S)-ASA | 0.16 (±0.01) | 1.01 | - | [15] |

Table 2: Inhibition Constants (Ki and IC50)

| Enzyme Source | Inhibitor | Type of Inhibition | Ki / IC50 (mM) | Conditions | Reference(s) |

| Escherichia coli | L-Lysine | Allosteric | Ki ≈ 0.3 | pH 8.0 | [6][7] |

| Escherichia coli | L-Lysine | Allosteric | Ki ≈ 5 | Low pH | [6][7] |

| Escherichia coli | L-Lysine | - | IC50 = 1.0 | - | [11] |

| Escherichia coli | 3-Bromopyruvate | - | Ki = 1.6 | - | [11] |

| Escherichia coli | Sodium Dipicolinate | - | IC50 = 1.2 | - | [11] |

| Escherichia coli | S-2-aminoethyl-L-cysteine | - | IC50 = 4.6 | - | [11] |

| Escherichia coli | 2,4-Oxo-pentanoic acid | Competitive vs. Pyruvate | Ki (initial) ≈ 0.02 | pH 7.0 | [9][16] |

| Escherichia coli | 2,4-Oxo-pentanoic acid | Competitive vs. Pyruvate | Ki (final) ≈ 0.0014 | pH 7.0 | [9][16] |

Experimental Protocols

Coupled Spectrophotometric Assay for DHDPS Activity

A continuous coupled spectrophotometric assay is the most common method for determining the kinetic parameters of DHDPS. This assay links the production of HTPA to the oxidation of NADH by a coupling enzyme, dihydrodipicolinate reductase (DHDPR), which is added in excess. The rate of the DHDPS-catalyzed reaction is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).[9][17][18]

Workflow:

Caption: Workflow for the coupled spectrophotometric assay to determine DHDPS kinetics.

Detailed Methodology:

-

Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

Reaction Initiation and Monitoring:

-

The reaction is typically initiated by the addition of the second substrate.

-

The decrease in absorbance at 340 nm is monitored at a constant temperature (e.g., 25°C) using a spectrophotometer.[9]

-

-

Data Analysis:

-

Initial velocities (v) are calculated from the linear portion of the absorbance change over time using the Beer-Lambert law and the extinction coefficient for NADH.

-

The calculated velocities are then plotted against the varied substrate concentrations.

-

The resulting data are fitted to the Michaelis-Menten equation (or appropriate inhibition models) using non-linear regression analysis to determine the kinetic parameters (Km, Vmax, Ki).[14][20]

-

Other Experimental Techniques

-

X-ray Crystallography: This technique has been instrumental in elucidating the three-dimensional structure of DHDPS, including the architecture of the active site and the allosteric lysine-binding site.[2][13][21] Crystal structures of DHDPS in complex with substrates, substrate analogs, and inhibitors have provided invaluable insights into the enzyme's catalytic mechanism and the structural basis of its inhibition.[2][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to determine the precise structure of the product of the DHDPS-catalyzed reaction, confirming it to be (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid.[2][21]

-

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): This method has been employed to study the conformational dynamics of DHDPS upon binding of allosteric inhibitors.[22][23] HDX-MS studies have shown that inhibitor binding can alter the flexibility of the enzyme, particularly around the active site, thereby impeding substrate access.[22][23]

Conclusion

The kinetic characterization of dihydrodipicolinate synthase has revealed a sophisticated enzyme with a finely tuned catalytic mechanism and a crucial role in the regulation of lysine biosynthesis. Its pH-dependent kinetic behavior and allosteric inhibition by L-lysine highlight the complex control mechanisms governing this metabolic pathway. The detailed kinetic data and experimental protocols presented in this guide provide a solid foundation for researchers engaged in the study of DHDPS and for professionals in the field of drug development seeking to exploit this enzyme as a target for novel antimicrobial and herbicidal agents. Further investigations into the kinetic properties of DHDPS from a wider range of organisms will undoubtedly continue to advance our understanding of this important enzyme and facilitate the development of potent and specific inhibitors.

References

- 1. Exploring the allosteric mechanism of dihydrodipicolinate synthase by reverse engineering of the allosteric inhibitor binding sites and its application for lysine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction mechanism of Escherichia coli dihydrodipicolinate synthase investigated by X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The high-resolution structure of dihydrodipicolinate synthase from Escherichia coli bound to its first substrate, pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrodipicolinate Synthase: Structure, Dynamics, Function, and Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydrodipicolinate synthase - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydrodipicolinate synthase from Campylobacter jejuni: kinetic mechanism of cooperative allosteric inhibition and inhibitor-induced substrate cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydrodipicolinate synthase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic, spectral, and structural studies of the slow-binding inhibition of the Escherichia coli dihydrodipicolinate synthase by 2, 4-oxo-pentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Evidence of Allosteric Enzyme Regulation via Changes in Conformational Dynamics: A Hydrogen/Deuterium Exchange Investigation of Dihydrodipicolinate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. UNDERSTANDING ALLOSTERIC INHIBITION MECHANISMS IN DIHYDRODIPICOLINATE SYNTHASE FROM CAMPYLOBACTER JEJUNI USING X-RAY CRYSTALLOGRAPHY AND B-FACTORS ANALYSIS [harvest.usask.ca]

The Structure-Activity Relationship of Dhdps-IN-1 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dhdps-IN-1 and its analogs as inhibitors of dihydrodipicolinate synthase (DHDPS). DHDPS is a crucial enzyme in the lysine biosynthesis pathway in bacteria and plants, making it an attractive target for the development of novel antibacterial and herbicidal agents. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor activity, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activity of this compound and its analogs against E. coli DHDPS. The data is compiled from the pivotal study by Christoff et al. (2021), which systematically explored the impact of various structural modifications on the inhibitory potency of the 2,4-thiazolidinedione scaffold. This compound is identified as compound 8 in this study, with a reported IC50 of 39 μM. The complete SAR data from the study provides a comprehensive understanding of the chemical features essential for potent DHDPS inhibition.

| Compound ID | Modification | IC50 (µM) |

| This compound (8) | 2,4-thiazolidinedione core | 39 |

| Analog 1 | [Modification details] | [IC50 value] |

| Analog 2 | [Modification details] | [IC50 value] |

| ... | ... | ... |

| Analog n | [Modification details] | [IC50 value] |

Note: The full quantitative data for the analogs of this compound is detailed in the publication: Christoff, R. M., et al. (2021). Synthesis and structure-activity relationship studies of 2,4-thiazolidinediones and analogous heterocycles as inhibitors of dihydrodipicolinate synthase. Bioorganic & Medicinal Chemistry, 52, 116518.

Experimental Protocols

Accurate assessment of the inhibitory potential of this compound analogs relies on robust enzymatic assays. Two standard methods are detailed below.

DHDPS-DHDPR Coupled Enzyme Assay

This is a continuous spectrophotometric assay that measures the activity of DHDPS by coupling the production of its product, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA), to the activity of dihydrodipicolinate reductase (DHDPR). DHDPR reduces HTPA to (S)-tetrahydrodipicolinate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored to determine DHDPS activity.

Materials:

-

HEPES buffer (150 mM, pH 7.2-7.5)

-

NADH (0.2 mM)

-

Dihydrodipicolinate reductase (DHDPR) (e.g., 3.7 nM)

-

Dihydrodipicolinate synthase (DHDPS) (e.g., 0.5 nM)

-

Pyruvate (substrate, e.g., 1 mM)

-

L-aspartate-β-semialdehyde (ASA) (substrate, e.g., 0.2 mM)

-

Inhibitor (this compound analog) at various concentrations

-

Quartz cuvettes (1 cm path length)

-

Spectrophotometer with temperature control (e.g., 25°C)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing HEPES buffer, NADH, DHDPR, and DHDPS.

-

Add the desired concentration of the inhibitor (or vehicle control).

-

Pre-incubate the mixture for a specified time to allow for inhibitor binding. For slow-binding inhibitors, this pre-incubation can be several hours.

-

Initiate the reaction by adding the substrates, pyruvate and ASA.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ortho-Aminobenzaldehyde (o-ABA) Assay

This is a colorimetric endpoint assay suitable for high-throughput screening. The product of the DHDPS reaction, upon spontaneous dehydration to dihydrodipicolinate (DHDP), reacts with o-ABA under acidic conditions to form a distinct purple adduct that can be quantified spectrophotometrically at 540 nm.

Materials:

-

Assay buffer (e.g., Tris-HCl)

-

DHDPS enzyme

-

Pyruvate

-

L-aspartate-β-semialdehyde (ASA)

-

Inhibitor (this compound analog) at various concentrations

-

ortho-Aminobenzaldehyde (o-ABA) solution

-

Acid (e.g., HCl)

-

Multi-well plates

-

Plate reader

Procedure:

-

In a multi-well plate, add the assay buffer, DHDPS enzyme, and the inhibitor at various concentrations.

-

Add the substrates, pyruvate and ASA, to initiate the enzymatic reaction.

-

Incubate the reaction for a fixed period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction and develop the color by adding the o-ABA solution followed by acid.

-

After a further incubation period to allow for color development, measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biochemical pathways and experimental logic relevant to the study of this compound analogs.

DHDPS Catalytic Reaction Pathway

Allosteric Regulation of Dihydrodipicolinate Synthase: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme in the lysine biosynthesis pathway in bacteria and plants, making it a promising target for the development of novel antibiotics and herbicides. The activity of DHDPS is primarily regulated through an allosteric feedback mechanism by the end-product of the pathway, L-lysine. This technical guide provides a comprehensive overview of the allosteric regulation of DHDPS, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for studying this essential enzyme. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working on DHDPS and related pathways.

Introduction to Dihydrodipicolinate Synthase

Dihydrodipicolinate synthase (DHDPS; EC 4.2.1.52) catalyzes the first committed and rate-limiting step in the diaminopimelate (DAP) pathway, which is responsible for the biosynthesis of L-lysine in bacteria and plants.[1][2] This pathway is absent in mammals, making DHDPS an attractive target for the development of species-specific therapeutic agents.[3][4] The enzyme catalyzes the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] DHDPS is typically a homotetrameric enzyme, and its activity is finely tuned by the allosteric binding of L-lysine.[5] Understanding the nuances of this allosteric regulation is critical for the rational design of potent and specific inhibitors.

The Diaminopimelate (DAP) Pathway for Lysine Biosynthesis

The DAP pathway is a multi-step enzymatic process that converts aspartate into lysine. DHDPS initiates this pathway, which is subsequently followed by a series of reduction, transamination, and decarboxylation reactions. The end-product, L-lysine, acts as a feedback inhibitor of DHDPS, thus regulating the metabolic flux through the pathway.

Mechanism of Allosteric Regulation

The allosteric regulation of DHDPS by L-lysine is a classic example of feedback inhibition. The binding of lysine to a site distinct from the active site induces a change in the enzyme's activity. While the overall mechanism is conserved, the specifics of the allosteric inhibition, including the degree of cooperativity and the precise structural changes, can vary between DHDPS orthologs from different species.

The Allosteric Binding Site

X-ray crystallography studies have revealed that the allosteric binding site of DHDPS is located at the interface between the monomers of the enzyme.[6] In the tetrameric structure, there are typically two allosteric sites, each capable of binding two lysine molecules.[7] The binding of lysine is often cooperative, meaning the binding of the first lysine molecule to a site enhances the affinity for the second molecule.[3]

Structural Consequences of Lysine Binding

The binding of lysine to the allosteric site can lead to subtle conformational changes in the enzyme. In some DHDPS orthologs, such as the one from Vitis vinifera, lysine binding induces a noticeable conformational change in residues within both the allosteric and active sites.[6] This can disrupt the catalytic machinery, for instance, by altering the position of key catalytic residues like Tyr132, thereby attenuating the proton relay necessary for catalysis.[6] However, in other cases, such as with DHDPS from Arabidopsis thaliana, significant conformational changes upon lysine binding are not observed.[7] This suggests that the allosteric regulation may also be mediated by changes in the enzyme's conformational dynamics rather than large-scale structural rearrangements.

Quantitative Analysis of Allosteric Inhibition

The potency of allosteric inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values vary significantly for DHDPS from different organisms, reflecting differences in the allosteric site and the mechanism of inhibition.

Inhibition by L-Lysine

| Organism | Enzyme Isoform | IC₅₀ (µM) | Kᵢ (µM) | Comments |

| Escherichia coli | DHDPS | 820[4] | 300 (at pH 8.0)[1] | Partial mixed inhibitor with respect to pyruvate.[8] |

| Arabidopsis thaliana | AtDHDPS1 | ~25 | - | 10-fold more sensitive to lysine than AtDHDPS2.[2] |

| Arabidopsis thaliana | AtDHDPS2 | 23[7][9] | - | Exhibits strong feedback inhibition. |

| Pseudomonas aeruginosa | PaDHDPS2 | 130[10] | - | PaDHDPS1 is insensitive to lysine inhibition.[10] |

| Vitis vinifera | VvDHDPS | - | 54 (for free enzyme), 63 (for E-S complex) | Exhibits cooperative lysine binding.[11] |

Inhibition by Synthetic Analogs

Several synthetic allosteric inhibitors of DHDPS have been developed, with some exhibiting significantly higher potency than the natural inhibitor, L-lysine.

| Inhibitor | Target Organism/Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Comments |

| R,R-bislysine | Campylobacter jejuni DHDPS | - | 200[12][13] | A potent dimeric inhibitor that mimics two bound lysine molecules.[12][13] |

| MBDTA-2 | Escherichia coli DHDPS | 47.0[14] | - | A 2,4-thiazolidinedione derivative.[14] |

| MBDTA-2 | Arabidopsis thaliana DHDPS1 | 63.3[15] | - | Also inhibits the DHDPR enzyme in the same pathway.[16] |

| MBDTA-2 | Arabidopsis thaliana DHDPS2 | 64.0[15] | - | |

| Compound 5b | Escherichia coli DHDPS | 9.95[14] | - | A dimeric 2,4-thiazolidinedione with a methylene bridge.[14] |

| Compound 5b | Arabidopsis thaliana DHDPS1 | 35.6[14] | - | |

| Compound 5b | Arabidopsis thaliana DHDPS2 | 33.9[14] | - |

Experimental Protocols

The study of DHDPS allosteric regulation relies on a variety of biochemical and biophysical techniques. Detailed below are the methodologies for the most common assays used to characterize DHDPS activity and its inhibition.

DHDPS-DHDPR Coupled Enzyme Assay

This is a continuous spectrophotometric assay that measures the rate of NADH or NADPH oxidation by the coupling enzyme dihydrodipicolinate reductase (DHDPR), which reduces the product of the DHDPS reaction.[17][18]

Principle: DHDPS catalyzes: Pyruvate + ASA → HTPA DHDPR catalyzes: HTPA + NAD(P)H + H⁺ → THDP + NAD(P)⁺ + H₂O

The decrease in absorbance at 340 nm due to NAD(P)H oxidation is monitored.

Reagents:

-

Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5-8.0.

-

Pyruvate stock solution (e.g., 100 mM).

-

(S)-Aspartate-β-semialdehyde (ASA) stock solution (e.g., 10 mM).

-

NADH or NADPH stock solution (e.g., 10 mM).

-

Purified DHDPS enzyme.

-

Purified DHDPR enzyme (in excess).

-

Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO).

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, pyruvate, and NAD(P)H.

-

Add the DHDPS and DHDPR enzymes to the reaction mixture.

-

For inhibition studies, add the desired concentration of the inhibitor and incubate for a specific period (e.g., 5-10 minutes) at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding ASA.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

For IC₅₀ determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o-Aminobenzaldehyde (o-ABA) Colorimetric Assay

This is a discontinuous endpoint assay that is particularly useful for high-throughput screening of DHDPS inhibitors.[2][15]

Principle: The product of the DHDPS reaction, after spontaneous dehydration to dihydrodipicolinate (DHDP), reacts with o-aminobenzaldehyde (o-ABA) under acidic conditions to form a colored adduct that can be measured spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Pyruvate stock solution.

-

ASA stock solution.

-

Purified DHDPS enzyme.

-

o-ABA solution (e.g., 0.5 mg/mL in ethanol).

-

Stopping reagent (e.g., 12% trichloroacetic acid - TCA).

-

Inhibitor stock solution.

Procedure:

-

In a multi-well plate, combine the assay buffer, pyruvate, ASA, and DHDPS enzyme.

-

Add the inhibitor at various concentrations.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).

-

Stop the reaction by adding the stopping reagent (TCA).

-

Add the o-ABA solution to each well and incubate in the dark to allow for color development.

-

Measure the absorbance at 520-540 nm using a plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of DHDPS in its apo form and in complex with allosteric inhibitors.

Generalized Workflow:

-

Protein Expression and Purification: Overexpress and purify high-quality, homogenous DHDPS protein.

-

Crystallization: Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. Optimize the conditions to obtain diffraction-quality crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein. Refine the model to best fit the experimental data.

-

Structural Analysis: Analyze the structure to identify the allosteric binding site, the interactions between the inhibitor and the protein, and any conformational changes upon inhibitor binding.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between DHDPS and its allosteric inhibitors in solution.

Principle: The technique measures the movement of molecules in a microscopic temperature gradient. The binding of a ligand to a fluorescently labeled target protein alters its thermophoretic properties, which can be detected and used to determine the dissociation constant (Kₑ).

Generalized Workflow:

-

Protein Labeling: Label the purified DHDPS with a fluorescent dye.

-

Sample Preparation: Prepare a series of dilutions of the unlabeled inhibitor.

-

MST Measurement: Mix the labeled DHDPS with each dilution of the inhibitor and load the samples into capillaries. Measure the thermophoretic movement of the labeled protein in an MST instrument.

-

Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a binding curve to determine the Kₑ.

Conclusion and Future Directions

The allosteric regulation of DHDPS is a finely tuned mechanism that is essential for controlling lysine biosynthesis in bacteria and plants. The wealth of structural and kinetic data has provided deep insights into the molecular basis of this regulation. This knowledge is being leveraged to design potent and specific allosteric inhibitors of DHDPS, which hold promise as novel antibiotics and herbicides. Future research in this area will likely focus on:

-

Discovery of novel allosteric inhibitors: High-throughput screening and structure-based drug design will continue to be employed to identify new chemical scaffolds that target the allosteric site of DHDPS.

-

Understanding the role of protein dynamics: Advanced biophysical techniques, such as NMR spectroscopy and hydrogen-deuterium exchange mass spectrometry, will be crucial in elucidating the role of protein dynamics in allosteric communication.

-

Overcoming drug resistance: The development of allosteric inhibitors that are less susceptible to resistance mutations will be a key challenge.

-

Translational research: Moving promising DHDPS inhibitors from the laboratory to clinical or agricultural applications will require extensive preclinical and field testing.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the fascinating world of DHDPS allostery and contribute to the development of next-generation therapeutics and agrochemicals.

References

- 1. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular evolution of an oligomeric biocatalyst functioning in lysine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]

- 6. Structural, kinetic and computational investigation of Vitis vinifera DHDPS reveals new insight into the mechanism of lysine-mediated allosteric inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of the First Enzymes Committed to Lysine Biosynthesis in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 8. Dihydrodipicolinate synthase (DHDPS) from Escherichia coli displays partial mixed inhibition with respect to its first substrate, pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterisation of the First Enzymes Committed to Lysine Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. researchgate.net [researchgate.net]

- 12. Novel inhibitors of dihydrodipicolinate synthase [harvest.usask.ca]

- 13. Biomimetic Design Results in a Potent Allosteric Inhibitor of Dihydrodipicolinate Synthase from Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards novel herbicide modes of action by inhibiting lysine biosynthesis in plants | eLife [elifesciences.org]

- 16. A dual-target herbicidal inhibitor of lysine biosynthesis | eLife [elifesciences.org]

- 17. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Repurposed inhibitor of bacterial dihydrodipicolinate reductase exhibits effective herbicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

Identification of Novel DHDPS Inhibitors Through High-Throughput Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodipicolinate synthase (DHDPS) is a crucial enzyme that catalyzes the first and rate-limiting step in the diaminopimelate (DAP) pathway for lysine biosynthesis in bacteria and plants.[1][2][3][4] This pathway is essential for bacterial survival, as lysine and its precursor, meso-diaminopimelate (meso-DAP), are vital components for cell wall construction and protein synthesis.[1][5] Crucially, the DAP pathway and the DHDPS enzyme are absent in mammals, making DHDPS an attractive and promising target for the development of novel antibiotics and herbicides with high selectivity and potentially low host toxicity.[3][6]

DHDPS is typically a homotetrameric enzyme, composed of a dimer of dimers, that catalyzes the condensation of pyruvate and (S)-aspartate-β-semialdehyde (ASA) to form (4S)-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[2][4][5][7] The enzyme's activity is often allosterically regulated and inhibited by the final product of the pathway, L-lysine, as a form of feedback control.[8][9][10] High-throughput screening (HTS) has emerged as a powerful strategy to identify novel small-molecule inhibitors of DHDPS, providing a starting point for the development of new therapeutic and agricultural agents.[11]

This guide provides an in-depth overview of the core methodologies, data, and workflows involved in the identification of novel DHDPS inhibitors using HTS techniques.

High-Throughput Screening (HTS) Workflow

The identification of DHDPS inhibitors from large chemical libraries typically follows a multi-stage HTS cascade. The primary goal is to rapidly screen thousands of compounds to identify initial "hits," which are then subjected to more rigorous secondary and counter-screens to confirm their activity and eliminate false positives.[12][11]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to a successful HTS campaign. The following sections outline key methodologies for enzyme preparation and activity assays.

Recombinant DHDPS Expression and Purification

The production of pure, active DHDPS enzyme is a prerequisite for any screening effort. Escherichia coli is commonly used as an expression host.

-

Expression:

-

The gene encoding the target DHDPS (e.g., from A. thaliana or E. coli) is cloned into an expression vector, often containing a His-tag for purification (e.g., pET101/D-TOPO).

-

The expression plasmid is transformed into a suitable E. coli strain, such as BL21 (DE3).

-

Bacterial cultures are grown at 37°C until the optical density at 600 nm (OD600) reaches approximately 0.8.[13]

-

Protein expression is induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., at 0.5 mM), and the culture is incubated for several more hours (e.g., 4 hours) to allow for protein production.[13]

-

-

Purification:

-

Cells are harvested by centrifugation and lysed to release the cellular contents.

-

The His-tagged DHDPS protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA affinity matrix.

-

The fusion tag (e.g., His-tag) may be cleaved using a specific protease, such as tobacco etch virus (TEV) protease, while the protein is dialyzed into a suitable storage buffer (e.g., 20 mM Tris, 150 mM NaCl, 0.5 mM TCEP, pH 8.0).[12]

-

Protein concentration is determined using a standard method like the Bradford protein assay, and purity is assessed by SDS-PAGE to be >95%.[13]

-

DHDPS Enzymatic Activity Assays

A reliable and automatable assay is the core of an HTS campaign. The DHDPS-DHDPR coupled assay is the most common method.

-

DHDPS-DHDPR Coupled Spectrophotometric Assay: This assay measures DHDPS activity indirectly by coupling the reaction to a second enzyme, dihydrodipicolinate reductase (DHDPR). The product of the DHDPS reaction, HTPA, is immediately reduced by DHDPR in an NADH-dependent reaction. The consumption of NADH can be monitored by the decrease in absorbance at 340 nm (ε340 = 6220 M⁻¹ cm⁻¹). This method is highly amenable to automation in multi-well plate formats.[14]

-

Reaction Mixture (Typical):

-

Procedure:

-

Assay components (buffer, NADH, DHDPR, DHDPS, and the test inhibitor) are combined in a quartz cuvette or multi-well plate.

-

The reaction is initiated by adding the substrates, pyruvate and ASA.

-

The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer, often maintained at a constant temperature (e.g., 25°C).[13]

-

-

-

o-Aminobenzaldehyde (o-ABA) Assay: An alternative method involves stopping the enzymatic reaction and then adding o-aminobenzaldehyde (o-ABA). The o-ABA reacts with the reaction product to form a chromophore that can be quantified at 540 nm. This assay can be adapted for HTS and is particularly useful for secondary or counter-screens.[12][15]

Data Presentation: Identified DHDPS Inhibitors

HTS campaigns and subsequent characterization studies have identified several classes of DHDPS inhibitors. The potency of these compounds is typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Compound/Inhibitor | Target DHDPS | Potency (IC₅₀ / Kᵢ) | Inhibition Type | Reference |

| Acetopyruvate | E. coli | Kᵢ (initial) ≈ 20 µM | Competitive vs. Pyruvate | |

| Kᵢ (final) ≈ 1.4 µM | [13] | |||

| MBDTA-1 | A. thaliana DHDPS1 | IC₅₀ = 126 ± 6.50 µM | Allosteric | |

| MBDTA-2 | A. thaliana DHDPS1 | IC₅₀ = 63.3 ± 1.80 µM | Allosteric | [12] |

| E. coli | IC₅₀ = 47.0 ± 2.3 µM | Allosteric | [5] | |

| R,R-bislysine | C. jejuni | Kᵢ = 200 nM | Mixed/Noncompetitive | [1] |

| Dimeric Compound 5b | E. coli | IC₅₀ = 9.95 ± 0.6 µM | Allosteric | [5] |

Signaling Pathways and Mechanisms

Visualizing the enzymatic reaction and its regulation is crucial for understanding inhibitor action.

DHDPS Catalytic Reaction and Allosteric Inhibition

DHDPS catalyzes the condensation of pyruvate and ASA. The kinetic mechanism is a ping-pong bi-bi reaction, where pyruvate binds first, forms a Schiff base with a key lysine residue (K161 in E. coli), and then reacts with the second substrate, ASA.[3] The entire pathway is subject to feedback inhibition by L-lysine, which binds to an allosteric site distinct from the active site, thereby regulating its own production.[12][8][10]

Coupled Enzyme Assay Workflow